molecular formula C18H23NO B8815318 N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine

N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine

Cat. No. B8815318
M. Wt: 269.4 g/mol
InChI Key: UCPQMRYBCNDVHU-UHFFFAOYSA-N
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Patent
US06541668B1

Procedure details

In Reaction Scheme B, step a, a nucleophilic aromatic displacement, the alkoxide of an alcohol of formula (1) in which G is methyl or hydrogen, N,N-dimethyl-3-phenyl-3-hydroxypropylamine where G is methyl or N-methyl-3-phenyl-3-hydroxypropylamine where G is hydrogen, is contacted with a 2-fluorotoluene (the compound of formula (2)) in 1,3-dimethyl-2-imidazolidinone or N-methylpyrrolidinone to give the compound of formula (3), N,N-dimethyl-3-(2-methylphenoxy)-3-phenylpropylamine, or the compound of formula (4), N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine; respectively.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
methyl or N-methyl-3-phenyl-3-hydroxypropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][N:4]([CH2:6][CH2:7][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[OH:9])[CH3:5].F[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23].CN1CCCC1=O>CN1CCN(C)C1=O>[CH3:3][N:4]([CH2:6][CH2:7][CH:8]([O:9][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH3:23])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH3:5]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(N(CC1)C)=O
Step Four
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCC(O)C1=CC=CC=C1
Step Nine
Name
methyl or N-methyl-3-phenyl-3-hydroxypropylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In Reaction Scheme B, step a, a nucleophilic aromatic displacement

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(C)CCC(C1=CC=CC=C1)OC1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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